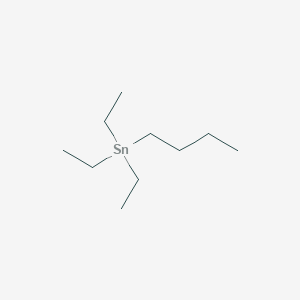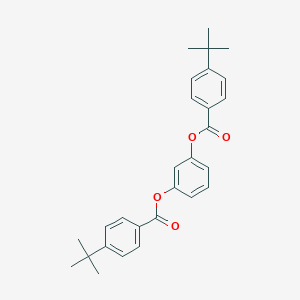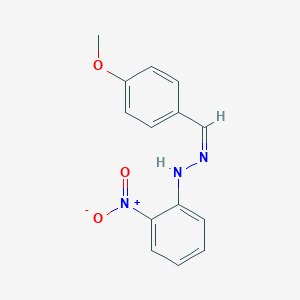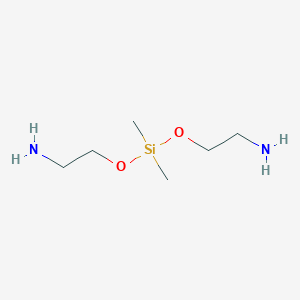
3,6-Ditert-butyl-1,2,4,5-tetrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Ditert-butyl-1,2,4,5-tetrazine, also known as DTT, is a heterocyclic compound that belongs to the class of tetrazines. It is a white crystalline powder that is highly explosive and has been widely used in the field of explosives and propellants. However, recent scientific research has shown that DTT has potential applications in other fields, such as medicine and materials science.
Mécanisme D'action
The mechanism of action of 3,6-Ditert-butyl-1,2,4,5-tetrazine is not fully understood. However, it is believed that 3,6-Ditert-butyl-1,2,4,5-tetrazine exerts its anti-tumor effects by inducing cell cycle arrest and apoptosis in cancer cells. In materials science, 3,6-Ditert-butyl-1,2,4,5-tetrazine acts as a cross-linking agent by forming covalent bonds between polymer chains, thereby improving the mechanical properties of the resulting polymer.
Biochemical and Physiological Effects
3,6-Ditert-butyl-1,2,4,5-tetrazine has been shown to have both biochemical and physiological effects. In vitro studies have shown that 3,6-Ditert-butyl-1,2,4,5-tetrazine has anti-tumor properties and can induce apoptosis in cancer cells. In addition, 3,6-Ditert-butyl-1,2,4,5-tetrazine has been shown to have antioxidant properties and can protect cells from oxidative stress. In vivo studies have shown that 3,6-Ditert-butyl-1,2,4,5-tetrazine can reduce tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3,6-Ditert-butyl-1,2,4,5-tetrazine is its high explosive power, which makes it useful for the preparation of explosives and propellants. In addition, 3,6-Ditert-butyl-1,2,4,5-tetrazine is relatively easy to synthesize and has a high yield. However, 3,6-Ditert-butyl-1,2,4,5-tetrazine is highly explosive and can be dangerous to handle, which limits its use in laboratory experiments.
Orientations Futures
There are several future directions for the study of 3,6-Ditert-butyl-1,2,4,5-tetrazine. One area of research is the development of new synthetic methods for 3,6-Ditert-butyl-1,2,4,5-tetrazine that are safer and more efficient. Another area of research is the exploration of 3,6-Ditert-butyl-1,2,4,5-tetrazine's potential applications in medicine, such as its use as a chemotherapeutic agent for the treatment of cancer. Finally, further research is needed to fully understand the mechanism of action of 3,6-Ditert-butyl-1,2,4,5-tetrazine and its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of 3,6-Ditert-butyl-1,2,4,5-tetrazine involves the reaction of 3,6-dichloro-1,2,4,5-tetrazine with tert-butylamine in the presence of a base such as sodium carbonate. The reaction results in the formation of 3,6-Ditert-butyl-1,2,4,5-tetrazine as a white crystalline powder with a yield of approximately 70%.
Applications De Recherche Scientifique
3,6-Ditert-butyl-1,2,4,5-tetrazine has been extensively studied for its potential applications in various fields, including medicine, materials science, and environmental science. In medicine, 3,6-Ditert-butyl-1,2,4,5-tetrazine has been shown to have anti-tumor properties and has been used as a potential chemotherapeutic agent for the treatment of cancer. In materials science, 3,6-Ditert-butyl-1,2,4,5-tetrazine has been used as a cross-linking agent for the preparation of high-performance polymers. In environmental science, 3,6-Ditert-butyl-1,2,4,5-tetrazine has been used as an analytical reagent for the detection of heavy metals in water samples.
Propriétés
Numéro CAS |
19455-88-0 |
|---|---|
Nom du produit |
3,6-Ditert-butyl-1,2,4,5-tetrazine |
Formule moléculaire |
C10H18N4 |
Poids moléculaire |
194.28 g/mol |
Nom IUPAC |
3,6-ditert-butyl-1,2,4,5-tetrazine |
InChI |
InChI=1S/C10H18N4/c1-9(2,3)7-11-13-8(14-12-7)10(4,5)6/h1-6H3 |
Clé InChI |
BVARMSJELYFCRL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NN=C(N=N1)C(C)(C)C |
SMILES canonique |
CC(C)(C)C1=NN=C(N=N1)C(C)(C)C |
Synonymes |
3,6-Di-tert-butyl-1,2,4,5-tetrazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Bis[2-(trimethylsilyloxy)ethyl] Ether](/img/structure/B102230.png)


![[1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II)](/img/structure/B102234.png)





